molecular formula C15H15N B11740485 N-Methyl-N-phenyl-2-vinylaniline

N-Methyl-N-phenyl-2-vinylaniline

Katalognummer: B11740485
Molekulargewicht: 209.29 g/mol
InChI-Schlüssel: PZXBJDCOEMUALB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-N-phenyl-2-vinylaniline is an organic compound with the molecular formula C15H15N It is a derivative of aniline, where the nitrogen atom is substituted with a methyl group and a phenyl group, and the benzene ring is substituted with a vinyl group at the ortho position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Methyl-N-phenyl-2-vinylaniline can be synthesized through several methods. One common approach involves the alkylation of N-methyl-N-phenylaniline with a vinyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the aniline, followed by the addition of the vinyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of catalytic processes can improve the efficiency and sustainability of the production .

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-N-phenyl-2-vinylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Methyl-N-phenyl-2-vinylaniline has several applications in scientific research:

Wirkmechanismus

The mechanism by which N-Methyl-N-phenyl-2-vinylaniline exerts its effects depends on the specific application. In chemical reactions, the vinyl group can act as a reactive site for various transformations. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Methyl-N-phenylaniline: Lacks the vinyl group, resulting in different reactivity and applications.

    N-Phenyl-2-vinylaniline: Lacks the methyl group on the nitrogen atom, affecting its chemical properties.

    N-Methyl-2-vinylaniline:

Uniqueness

N-Methyl-N-phenyl-2-vinylaniline is unique due to the presence of both a methyl and a phenyl group on the nitrogen atom, as well as a vinyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C15H15N

Molekulargewicht

209.29 g/mol

IUPAC-Name

2-ethenyl-N-methyl-N-phenylaniline

InChI

InChI=1S/C15H15N/c1-3-13-9-7-8-12-15(13)16(2)14-10-5-4-6-11-14/h3-12H,1H2,2H3

InChI-Schlüssel

PZXBJDCOEMUALB-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC=CC=C1)C2=CC=CC=C2C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.